molecular formula C16H17N3O2S B2451404 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034493-08-6

6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2451404
CAS No.: 2034493-08-6
M. Wt: 315.39
InChI Key: QUDLBPQRZSMWST-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by a complex heterocyclic structure. It features a cyclopropyl group, a thieno[3,2-c]pyridine ring system, and a pyridazinone moiety, making it an interesting subject in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Construction: The synthesis starts with the preparation of a thieno[3,2-c]pyridine precursor, which involves a multi-step reaction sequence including cyclization reactions and various functional group transformations.

  • Formation of the Pyridazinone Ring: This step typically involves a condensation reaction between the thieno[3,2-c]pyridine derivative and an appropriate nitrile or ester compound, facilitating the formation of the pyridazinone core under controlled conditions.

Industrial Production Methods: Scaling up the synthesis for industrial purposes would necessitate optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Catalysis: : Using catalysts to lower the activation energy and improve reaction rates.

  • Temperature and Pressure Control: : Regulating these parameters to optimize reaction kinetics.

  • Purification Techniques: : Utilizing crystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxygenated derivatives.

  • Reduction: : Suitable reducing agents can convert specific functional groups within the molecule to simpler forms.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound's functional groups, enabling the synthesis of diverse analogs.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products: The products of these reactions can include various functionalized derivatives that maintain the core structure but possess different reactive sites or electronic properties.

Scientific Research Applications

6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one finds applications in several fields:

  • Chemistry: : As an intermediate for the synthesis of other complex molecules.

  • Biology: : Used in biochemical studies to probe enzyme functions or receptor interactions.

  • Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, typically involving:

  • Molecular Targets: : Enzymes, receptors, or other biomolecules that it binds to or modifies.

  • Pathways: : Can influence biochemical pathways by either activating or inhibiting specific proteins, thus altering cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other pyridazinones or thienopyridines, 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. List of Similar Compounds :

  • Thieno[3,2-c]pyridine derivatives

  • Other pyridazinone analogs

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Properties

IUPAC Name

6-cyclopropyl-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15-4-3-13(11-1-2-11)17-19(15)10-16(21)18-7-5-14-12(9-18)6-8-22-14/h3-4,6,8,11H,1-2,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDLBPQRZSMWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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